Product packaging for Butyl nitrate(Cat. No.:CAS No. 928-45-0)

Butyl nitrate

Cat. No.: B017951
CAS No.: 928-45-0
M. Wt: 119.12 g/mol
InChI Key: QQHZPQUHCAKSOL-UHFFFAOYSA-N
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Description

Butyl nitrate is an organic compound with the formula C₄H₉NO₃, characterized as a colorless oil . It is an important reagent in organic synthesis, often utilized as a nitrating agent for the production of nitro compounds, which are vital intermediates in the development of pharmaceuticals, agrochemicals, dyes, and polymers . Researchers value this compound for its role in radical-based C–H bond functionalization and cascade reactions, which are powerful tools for building complex molecular structures . It is critical to note that this compound is a distinct chemical compound from butyl nitrite and should not be confused with it, as their properties and applications differ significantly . ⚠️ Safety and Handling: this compound requires careful handling. It is reported to be an explosive compound, particularly when in contact with Lewis acids or when heated to decomposition, which emits toxic fumes of nitrous oxides . Appropriate safety protocols, including the use of personal protective equipment and working in a fume hood, are essential. INTENDED USE: This product is supplied For Research Use Only (RUO) . It is strictly prohibited to use this chemical for diagnostic, therapeutic, or any form of personal use. It is not for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO3 B017951 Butyl nitrate CAS No. 928-45-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl nitrate
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InChI

InChI=1S/C4H9NO3/c1-2-3-4-8-5(6)7/h2-4H2,1H3
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InChI Key

QQHZPQUHCAKSOL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCO[N+](=O)[O-]
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Molecular Formula

C4H9NO3
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DSSTOX Substance ID

DTXSID70239143
Record name Butyl nitrate
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Molecular Weight

119.12 g/mol
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Physical Description

Water-white liquid; [Hawley]
Record name Butyl nitrate
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Vapor Pressure

8.3 [mmHg]
Record name Butyl nitrate
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CAS No.

928-45-0
Record name Butyl nitrate
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Record name Butyl nitrate
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Record name BUTYL NITRATE
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Synthesis and Reaction Methodologies of Butyl Nitrate

Synthetic Pathways and Reaction Optimization

The optimization of synthetic routes to butyl nitrate (B79036) focuses on maximizing yield and purity while minimizing hazardous byproducts and energy consumption. Research in this area explores different nitrating agents, catalysts, and reaction conditions.

Nitration of Butanol Precursors

The primary method for synthesizing butyl nitrate is the direct nitration of a butanol precursor. This seemingly straightforward esterification reaction is nuanced, with the specific reagents and conditions playing a critical role in the outcome.

Historically, the synthesis of alkyl nitrates has been dominated by the use of strong mineral acids. The most common classical method involves the reaction of butanol with a mixture of concentrated nitric acid and sulfuric acid. In this "mixed acid" method, sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO2+), which is the active nitrating species.

While effective, this method suffers from several significant limitations:

Environmental Concerns: The use of mixed acids generates large quantities of hazardous and corrosive acidic waste, which requires extensive neutralization and disposal procedures, contributing to environmental pollution.

Safety Hazards: The reactions are often highly exothermic, posing a risk of thermal runaway and potential explosions if not carefully controlled. The nitrating agents themselves are corrosive and dangerous to handle.

Oxidative Side Reactions: The strong oxidizing nature of nitric acid can lead to the oxidation of the alcohol, resulting in the formation of byproducts such as aldehydes, carboxylic acids, and lower nitrogen oxides. This not only reduces the yield of the desired this compound but also complicates the purification process.

An alternative classical approach involves the use of nitrogen tetroxide (N2O4) as the nitrating agent. This method can sometimes offer better yields for certain alcohols compared to mixed acids and may not require the drowning of reaction products in water, simplifying workup. However, nitrogen tetroxide is highly toxic and corrosive, and the reactions still need to be carefully controlled.

Table 1: Comparison of Classical Nitration Methods for Butanol

Feature Mixed Acid (HNO₃/H₂SO₄) Nitrogen Tetroxide (N₂O₄)
Nitrating Agent Nitronium ion (NO₂⁺) generated in situ Dinitrogen tetroxide
Advantages Readily available and inexpensive reagents Potentially higher yields for some alcohols, simpler workup
Limitations Generation of large amounts of acidic waste, strong oxidizing conditions leading to byproducts, safety hazards (exothermic) High toxicity and corrosivity (B1173158) of the reagent, requires careful temperature control
Byproducts Oxidized organic compounds, nitrogen oxides, spent acid Unreacted N₂O₄, nitric and nitrous acids

In response to the limitations of classical methods, significant research has focused on developing greener and more sustainable synthetic routes for this compound and other alkyl nitrates. These approaches aim to reduce waste, minimize hazards, and improve energy efficiency.

One promising strategy involves the use of solid acid catalysts, such as zeolites or ion-exchange resins. These materials can replace liquid sulfuric acid, simplifying catalyst separation and recovery, and reducing the generation of acidic liquid waste. For instance, Nafion-H, a perfluorinated sulfonic acid polymer, has been shown to be an effective catalyst for the nitration of aromatic compounds and could be applied to alcohol nitration.

Another green approach is the use of alternative, less hazardous nitrating agents. Dinitrogen pentoxide (N2O5) can be used in a stoichiometric manner, significantly reducing the amount of acidic waste. nih.gov When used in environmentally benign solvents like liquefied gases (e.g., 1,1,1,2-tetrafluoroethane), it offers a cleaner reaction profile. nih.gov

Mechanochemistry, which involves conducting reactions in the solid state with mechanical energy (e.g., ball milling), represents a novel green methodology. rsc.orgnih.gov This technique can significantly reduce or eliminate the need for solvents, leading to a more environmentally friendly process. rsc.org The use of bench-stable, recyclable organic nitrating reagents, such as saccharin-derived compounds, in combination with mechanochemistry, is an area of active research. rsc.orgnih.gov

Microwave-assisted synthesis is another green technique that can accelerate reaction rates and improve yields. The use of safer nitrating agents, such as calcium nitrate in the presence of acetic acid under microwave irradiation, has been explored for the nitration of other organic compounds and demonstrates the potential for a greener synthesis of alkyl nitrates.

Table 2: Overview of Green Chemistry Approaches for Alkyl Nitrate Synthesis

Approach Principle Advantages
Solid Acid Catalysis Replacement of liquid acids with recyclable solid catalysts (e.g., zeolites, Nafion-H). Reduced corrosive waste, catalyst reusability, simplified product separation.
Alternative Nitrating Agents Use of reagents like dinitrogen pentoxide (N₂O₅) or N,6-dinitrosaccharin. nih.gov Stoichiometric reactions, reduced acid waste, milder reaction conditions. nih.govnih.gov
Mechanochemistry Solvent-free or solvent-minimized reactions induced by mechanical force (ball milling). rsc.orgnih.gov Reduced solvent usage, enhanced reactivity, potential for new reaction pathways. rsc.orgnih.gov
Microwave-Assisted Synthesis Use of microwave energy to accelerate reactions. Faster reaction times, improved energy efficiency, often higher yields.

tert-Butyl nitrite (B80452) (TBN) has emerged as a versatile and milder alternative to traditional nitrating agents for various organic transformations, including the synthesis of alkyl nitrates. It is relatively safe, volatile, and soluble in many organic solvents, and its primary byproduct is tert-butanol, which is less hazardous than mineral acid waste.

The mechanism of nitration using tert-butyl nitrite is distinct from the electrophilic substitution pathway of mixed acids. It is generally believed to proceed through a radical mechanism initiated by the homolytic cleavage of the O-N bond in TBN, which generates a tert-butoxyl radical and a nitric oxide (NO) radical.

The proposed pathway for the nitration of an alcohol like butanol involves an initial reversible nitrosyl transfer from tert-butyl nitrite to the butanol, forming butyl nitrite and tert-butanol. This is an equilibrium process.

The subsequent steps are thought to involve the homolysis of the newly formed butyl nitrite to generate a butoxyl radical and a nitric oxide radical. The nitric oxide can then be oxidized, often by molecular oxygen present in the reaction atmosphere, to form nitrogen dioxide (NO2). Finally, the butoxyl radical can couple with nitrogen dioxide to yield the final product, this compound.

In some contexts, particularly with phenolic substrates, the reaction is initiated by a rate-limiting nitrosyl exchange to form an O-nitroso intermediate. This intermediate then undergoes thermal homolysis to generate a phenoxyl radical and nitric oxide. The nitric oxide is rapidly oxidized by molecular oxygen to nitrogen dioxide, which then couples with the phenoxyl radical to form the nitro product. A similar radical coupling mechanism is plausible for the formation of this compound from butanol.

The efficiency of this compound synthesis using tert-butyl nitrite is significantly influenced by the reaction medium and the presence of additives.

Reaction Media: The choice of solvent plays a crucial role. Protic solvents, such as water or excess alcohol, can hinder the reaction. This is likely due to the reversible nature of the initial nitrosyl transfer and potential side reactions involving the solvent. Aprotic solvents are generally preferred. Studies on the nitration of phenols with TBN have shown that solvents like tetrahydrofuran (B95107) (THF), dichloromethane, and dimethyl sulfoxide (B87167) (DMSO) can be effective, with the choice of solvent impacting reaction rate and selectivity. For instance, in some cases, polar aprotic solvents like DMSO can lead to cleaner reactions and higher yields of the desired product.

Additives: The reaction can be catalyzed by acids. The reactive species in acid-catalyzed nitrosation by alkyl nitrites is likely the protonated form of the alkyl nitrite. The presence of an acid catalyst can accelerate the initial nitrosyl transfer step. Additionally, the use of certain additives can influence the oxidation of nitric oxide to nitrogen dioxide, which is a key step in the proposed radical mechanism. For example, carrying out the reaction under an oxygen atmosphere can facilitate this oxidation and potentially improve the yield of the nitrate ester. Some reports have also explored the use of co-catalysts in TBN-mediated reactions, although this is more common for C-H nitration rather than O-nitration of alcohols.

Utilization of tert-Butyl Nitrite as a Nitrating Agent
Solvent-Free Nitration Strategies

In response to the need for greener and more cost-effective chemical processes, solvent-free nitration strategies have been developed to minimize hazardous waste and energy consumption. dtic.mil These methods aim to eliminate or significantly reduce waste streams, which are often contaminated with reaction by-products and are difficult to recycle. dtic.mil One promising approach involves the use of tert-butyl nitrite, which can function as a nitrating agent under mild conditions, such as at ambient temperature and open to the air. dtic.mil This methodology is considered to have potential for improved environmental benefits, including a lower risk of NOx gas generation. dtic.mil Research in this area focuses on maturing this technology for the green chemical scale-up of nitrate esters and other energetic materials. dtic.mil The objective is to develop processes where waste generation and energy expenditure are kept to a minimum, aligning with the principles of sustainable chemistry. dtic.mil

Formation from Butylperoxy Radicals and Nitrogen Oxide

In atmospheric chemistry, the gas-phase reaction between alkyl peroxy radicals (RO₂) and nitrogen oxide (NO) is a significant pathway for the formation of alkyl nitrates. For this compound, this involves the reaction of n-butylperoxy (n-C₄H₉O₂) and sec-butylperoxy (sec-C₄H₉O₂) radicals with NO. Under high-NO conditions, the dominant fate for peroxy radicals is the reaction RO₂ + NO, which can proceed via two channels: one forming an alkoxy radical (RO) and nitrogen dioxide (NO₂), and a minor channel forming the corresponding alkyl nitrate (RONO₂). mit.edu

The reaction proceeds as follows: C₄H₉O₂ + NO → C₄H₉O + NO₂ C₄H₉O₂ + NO → C₄H₉ONO₂

Pressure Dependence of this compound Yield

The yield of this compound from the reaction of butylperoxy radicals with nitrogen oxide is notably dependent on pressure. Experimental studies conducted in a high-pressure turbulent flow reactor have demonstrated a linear increase in the yield of 1- and 2-butyl nitrates with increasing pressure over a range of 100 to 600 Torr at 298 K. Specifically, the yield was observed to increase from approximately 3% at 100 Torr to about 8% at 600 Torr. This pressure dependence highlights the significance of ambient pressure conditions in determining the atmospheric fate of butylperoxy radicals and the production of this compound. acs.org

Pressure Dependence of this compound Yield

Pressure (Torr)Approximate Yield (%)
1003
6008
Role of Collision Processes in Alkyl Nitrate Formation

The formation of alkyl nitrates from the reaction of peroxy radicals and nitrogen oxide is understood to be primarily due to collision processes. The reaction mechanism involves the initial formation of an energized peroxynitrite intermediate (ROONO*). This intermediate can either dissociate to form an alkoxy radical and nitrogen dioxide or be stabilized through collisions with other molecules (M) to form the stable alkyl nitrate. The efficiency of this stabilization process is dependent on the frequency of collisions, which in turn is a function of pressure. This model helps to explain the observed increase in alkyl nitrate yield with increasing pressure, as higher pressures lead to more frequent stabilizing collisions.

Potential Energy Surface (PES) Analysis of RO₂ + NO Reactions

Computational studies utilizing Density Functional Theory (DFT) calculations have been employed to analyze the topology of the lowest potential energy surface (PES) for the RO₂ + NO reaction paths. libretexts.orgyoutube.comresearchgate.net A potential energy surface provides a theoretical map of the energy of a chemical system as a function of the geometric positions of its constituent atoms. libretexts.orgyoutube.com For the reaction of butylperoxy radicals with NO, the PES analysis helps to elucidate the reaction pathways and the energetics of the formation of the transient peroxynitrite intermediate and its subsequent stabilization to this compound or dissociation to other products. These theoretical calculations are crucial for understanding the underlying physical parameters of the system and interpreting experimental observations, such as the pressure dependence of the nitrate yield.

Alternative Synthetic Routes and Their Academic Implications

Beyond traditional methods, alternative synthetic routes for producing this compound have been explored, often with the goal of improving safety, efficiency, and environmental friendliness. One such method involves the nitration of alcohols using dinitrogen pentoxide (N₂O₅) in an inert solvent. This approach is notable because it can cleave heteroatom-silicon bonds in silyl (B83357) ethers to yield nitrate esters without the liberation of strong acids, which are characteristic of conventional nitration media like sulfuric-nitric acid mixtures. The co-product, a silyl nitrate, can potentially be used for further nitrations, reducing waste.

Another alternative involves the use of N-nitropyridinium nitrate as a nitrating agent for the synthesis of specific this compound derivatives, such as 2-[butyl(nitro)amino]ethyl nitrate (n-BuNENA) from N-butylethanolamine. researchgate.net This method is highlighted for its short reaction times, ease of handling, and good yields (around 75%) in a single step. researchgate.net Such innovative routes are of significant academic interest as they offer pathways to reduce the environmental impact associated with chemical synthesis by avoiding harsh acidic conditions and minimizing difficult-to-treat waste streams. researchgate.net

Reaction Mechanisms and Kinetics

The reaction mechanisms and kinetics of this compound are critical for understanding its stability and fate under various conditions. A key reaction is hydrolysis, the process by which the molecule reacts with water. The mechanism of hydrolysis for nitrate esters can vary depending on the structure of the alkyl group. dtic.mil

For instance, tert-butyl nitrate is known to undergo hydrolysis exclusively through alkyl-oxygen fission, a process characteristic of an Sₙ1 (unimolecular nucleophilic substitution) mechanism. dtic.mil In contrast, primary nitrates like n-butyl nitrate can react via both alkyl-oxygen and nitrogen-oxygen bond fission. dtic.mil Studies have shown that for n-butyl nitrate, nitrogen-oxygen fission accounts for a significant portion (33%) of the reaction during alkaline hydrolysis. dtic.mil

The rate of hydrolysis is influenced by the structure of the ester, with primary nitrates generally being less stable than secondary ones. dtic.mil Kinetic studies on the decomposition of t-butyl nitrate in acetonitrile (B52724) have provided insights into its reactivity, showing it decomposes significantly faster than t-butyl chloride under the same conditions, which is attributed to a more favorable entropy of activation. rsc.org The rate of hydrolysis is also dependent on the concentration of reactants, such as the hydroxide (B78521) ion in alkaline hydrolysis, where the reaction is typically first order in hydroxide ion concentration.

Hydrolysis Pathways of this compound in Aqueous Media

The hydrolysis of this compound in aqueous environments is a critical process, particularly in atmospheric chemistry, as it can act as a sink for nitrogen oxide radicals (NOx). acs.orghelsinki.fi The reaction pathways are significantly influenced by the pH of the medium, with distinct mechanisms operating under acidic, neutral, and basic conditions. acs.orghelsinki.fi

Acidic Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of this compound is catalyzed by the presence of hydronium ions (H₃O⁺). acs.orghelsinki.fi Computational studies have investigated the reaction of this compound with H₃O⁺, exploring potential pathways such as direct attack by the hydronium ion or the nucleophilic reaction of water with a protonated this compound molecule. helsinki.fi While early investigations suggested that decomposition is significantly faster in alkaline conditions compared to acidic ones, computational models have highlighted a discrepancy between theoretical predictions and experimental data for acid-catalyzed hydrolysis. acs.orgdtic.mil This suggests the possibility of an as-yet-unidentified acidic mechanism that contributes to the catalysis. acs.org

Basic Hydrolysis Mechanisms

The hydrolysis of this compound is most favorable under basic conditions, involving a reaction with the hydroxyl ion (OH⁻). acs.orghelsinki.fi This process is considered the most kinetically and thermodynamically favorable pathway. acs.org The reaction can proceed via two main mechanisms: nucleophilic substitution (Sₙ2) and hydrogen elimination. helsinki.fi Studies using ¹⁸O-labelled water have shown that for n-butyl nitrate, nitrogen-oxygen bond fission accounts for 33% of the reaction, with the remainder proceeding through alkyl-oxygen bond fission. dtic.mil The rate of hydrolysis for n-butyl nitrate in the absence of added salts has been measured to be 2.9 x 10⁻⁵ M⁻¹s⁻¹. dtic.mil The presence of alkyl substituents generally stabilizes the ester and decreases the rate of hydrolysis due to electron-releasing inductive effects, which hinder the approach of the attacking nucleophile. dtic.mildtic.mil

Reported Hydrolysis Rate for n-Butyl Nitrate

ConditionRate Constant (k)Reference
Basic (in the absence of added salts)2.9 x 10⁻⁵ M⁻¹s⁻¹ dtic.mil

Thermal Decomposition Kinetics and Products

The thermal decomposition of n-butyl nitrate (BTN) has been investigated to understand its stability and reaction pathways at elevated temperatures. These studies are crucial for assessing the thermal hazards associated with nitrate esters. uri.edu

The decomposition process follows first-order kinetics to a high degree of reaction. uri.edu Studies conducted in a low-pressure flow reactor combined with a quadrupole mass spectrometer over a temperature range of 473–659 K have determined the rate constants for the decomposition. researchgate.netcaprysses.fr The falloff curves were fitted to provide the low and high-pressure limits for the rate constants, which can reproduce the experimental data with an uncertainty of about 20%. researchgate.netcaprysses.fr

Arrhenius Parameters for n-Butyl Nitrate (BTN) Thermal Decomposition

ParameterValueUnits
Low-pressure limit rate constant (k₀)2.80 × 10⁻⁴ exp(-15382/T)cm³molecule⁻¹s⁻¹
High-pressure limit rate constant (k∞)7.49 × 10¹⁵ exp(-19602/T)s⁻¹

Data from studies by Vasiliou et al. researchgate.netcaprysses.fr

The final products of the thermal decomposition of n-butyl nitrate include C₃H₇, formaldehyde (B43269) (CH₂O), and a hydroxybutyl radical. researchgate.netcaprysses.fr

ONO₂ Bond Cleavage as Initial Decomposition Step

The rate-determining and initial step in the thermal decomposition of n-butyl nitrate is the homolytic cleavage of the O-NO₂ bond. uri.eduresearchgate.netcaprysses.fr This unimolecular dissociation is typical for primary and secondary nitrate esters. uri.edu The cleavage of this bond results in the formation of nitrogen dioxide (NO₂) and a butoxy radical (C₄H₉O•). researchgate.netcaprysses.fr

RO-NO₂ → RO• + NO₂

Following its formation, the butoxy radical rapidly undergoes further reactions, such as decomposition or isomerization, leading to the observed final products. researchgate.netcaprysses.fr Kinetic data from these decomposition studies have been used to determine the O-NO₂ bond dissociation energy in n-butyl nitrate to be approximately 37.8 ± 1.0 kcal mol⁻¹. researchgate.net

Formation and Subsequent Reactions of Alkoxy Radicals

The thermal decomposition of n-butyl nitrate is initiated by the unimolecular fission of the O–NO2 bond. This primary step is a homolytic cleavage that results in the formation of a butoxy radical (C4H9O•) and nitrogen dioxide (NO2). researchgate.netcaprysses.frresearchgate.net This process is the rate-determining step in the decomposition cascade.

RONO2 → RO• + NO2 caprysses.fr

Identification and Quantification of Gaseous and Liquid Decomposition Products

The products of this compound decomposition vary depending on the specific isomer and the conditions of decomposition. For the thermal decomposition of n-butyl nitrate in the gas phase, studies utilizing low-pressure flow reactors combined with quadrupole mass spectrometry have identified the primary products. researchgate.netcaprysses.fr The initial cleavage yields a butoxy radical and NO2. The butoxy radical subsequently decomposes or isomerizes to yield final products including the propyl radical (C3H7), formaldehyde (CH2O), and a hydroxybutyl radical. researchgate.netcaprysses.fr

In aqueous solutions, the transformation of n-butyl nitrite, a related compound, leads to different products. In acidic water, it is predominantly converted to butanol, nitrite, and nitrate. nih.govoup.com The identification and quantification of these products are typically achieved using analytical techniques such as gas chromatography (GC), high-pressure liquid chromatography (HPLC), and mass spectrometry (MS). nih.govoup.comnih.gov

Decomposition ConditionIdentified ProductsAnalytical MethodSource
Gas Phase Thermal Decomposition (n-butyl nitrate)C3H7, CH2O, Hydroxybutyl radical, NO2Quadrupole Mass Spectrometry researchgate.netcaprysses.fr
Aqueous Solution (n-butyl nitrite)Butanol, Nitrite, NitrateHPLC, Spectrometry, GC nih.govoup.com
Influence of Temperature and Pressure on Decomposition Rate Constants

The rate of thermal decomposition of n-butyl nitrate is strongly dependent on both temperature and pressure. Experimental studies have determined the rate constants over a range of conditions. The decomposition exhibits fall-off behavior, transitioning from a pressure-dependent rate at low pressures to a pressure-independent rate at high pressures.

The low-pressure (k0) and high-pressure (k∞) limits for the rate constants of n-butyl nitrate (BTN) decomposition have been determined by fitting experimental data obtained over temperatures ranging from 473–659 K and pressures of 0.95–12.8 Torr of helium. researchgate.netcaprysses.fr

The Arrhenius expressions for these rate constants are as follows:

k0(BTN) = 2.80 × 10⁻⁴ exp(-15382/T) cm³molecule⁻¹s⁻¹ researchgate.netcaprysses.fr

k∞(BTN) = 7.49 × 10¹⁵ exp(-19602/T) s⁻¹ researchgate.netcaprysses.fr

These expressions allow for the calculation of the decomposition rate constant at various temperatures within the studied pressure range with an estimated uncertainty of 20%. researchgate.netcaprysses.fr The O-NO2 bond dissociation energy in n-butyl nitrate was determined from this kinetic data to be approximately 37.8 ± 1.0 kcal mol⁻¹. researchgate.netcaprysses.fr

ParameterArrhenius ExpressionTemperature Range (K)Pressure Range (Torr He)Source
Low-Pressure Limit Rate Constant (k0)2.80 × 10⁻⁴ exp(-15382/T) cm³molecule⁻¹s⁻¹473–6590.95–12.8 researchgate.netcaprysses.fr
High-Pressure Limit Rate Constant (k∞)7.49 × 10¹⁵ exp(-19602/T) s⁻¹473–6590.95–12.8 researchgate.netcaprysses.fr
Computational Investigations of Unimolecular Decomposition Pathways

Computational chemistry provides significant insight into the complex mechanisms of unimolecular decomposition for nitrate esters. Density Functional Theory (DFT) is a common method employed to investigate these reaction pathways. nih.gov Such studies can determine the potential energy surfaces for various decomposition channels, identify transition states, and calculate activation energies.

For nitrate esters, two primary competing initial decomposition mechanisms are typically investigated:

Homolytic O-NO2 Bond Cleavage: This pathway involves the simple fission of the nitrate group to form an alkoxy radical and nitrogen dioxide (•NO2). nih.gov

HONO Elimination: This is a concerted reaction involving the elimination of nitrous acid (HONO), often through a five- or six-membered cyclic transition state. nih.gov

In a computational study on 1,2,4-butanetriol (B146131) trinitrate (BTTN), a related poly-nitrate ester, calculations at the B3LYP/6-311G** level found that the pathway initiated by O-NO2 bond homolysis is slightly more energetically favorable than the pathway involving HONO elimination. nih.gov The initial O-NO2 cleavage leads to a radical intermediate that subsequently decomposes into smaller fragments like formaldehyde and acetaldehyde. nih.gov These computational findings are crucial for developing detailed chemical kinetic models for the combustion and pyrolysis of nitrate compounds.

Photodissociation Dynamics of Butyl Nitrite

This section focuses on butyl nitrite, a compound related to this compound, as specified in the outline. The photodissociation dynamics of alkyl nitrites are of significant interest as they serve as photochemical sources of nitric oxide (NO) and alkoxy radicals in atmospheric and laboratory studies.

Time-Resolved Fourier Transform Infrared Emission Spectroscopy Studies

The photodissociation dynamics of n-butyl nitrite and tert-butyl nitrite have been investigated using time-resolved Fourier transform infrared (TR-FTIR) emission spectroscopy. pku.edu.cnaip.orgsemanticscholar.org In these experiments, a pulsed laser (e.g., at 355 nm) excites the parent molecule, and the subsequent infrared emission from the nascent photofragments is collected and analyzed over time. aip.org

Studies on n-butyl nitrite photolysis at 355 nm have focused on the internal energy distribution of the nascent NO fragment. aip.orgsemanticscholar.org By simulating the rovibrational structure of the TR-FTIR emission spectra, researchers can determine the rotational temperature and the relative vibrational population distribution of the NO product. aip.org For n-butyl nitrite, these studies revealed a nearly identical rotational temperature and vibrational distribution for the NO fragment when compared to isoamyl nitrite, suggesting that the length of the alkyl chain beyond the gamma-carbon has a minor effect on the dissociation dynamics of the O-N bond. aip.orgsemanticscholar.org Similarly, investigations into the photodissociation of tert-butyl nitrite at 355 nm also utilized TR-FTIR to analyze the rotational temperature and vibrational distribution of the NO fragments. pku.edu.cn

CompoundWavelength (nm)TechniqueKey FindingsSource
n-Butyl nitrite355TR-FTIR Emission SpectroscopyDetermined rotational temperature and vibrational distribution of nascent NO fragment. aip.orgsemanticscholar.org
tert-Butyl nitrite355TR-FTIR Emission SpectroscopyAnalyzed rotational temperature and relative vibrational distribution of NO fragments. pku.edu.cn

Oxidation Reactions

This compound is involved in significant oxidation reactions, particularly in the context of atmospheric chemistry. The formation of butyl nitrates is a product of the oxidation of n-butane. This process is initiated by the hydroxyl radical (OH), leading to the formation of butylperoxy radicals (C4H9O2•). acs.org In the presence of nitric oxide (NO), these peroxy radicals can react via two channels: one forming an alkoxy radical and NO2, and another, an addition channel, forming this compound. acs.org

C4H9O2• + NO → C4H9O• + NO2 C4H9O2• + NO (+M) → C4H9ONO2 (+M)

The yield of this compound from this reaction is pressure-dependent, increasing with pressure. For instance, the total yield of 1- and 2-butyl nitrates from the OH-initiated oxidation of n-butane in air at 735 Torr was determined to be approximately 7.7%. acs.org

Additionally, related compounds like tert-butyl nitrite can act as stoichiometric oxidants in synthetic organic chemistry. For example, t-BuONO is used for the oxidation of alcohols to their corresponding carbonyl compounds. researchgate.net

OH Radical-Initiated Reactions and Product Characterization

The primary removal pathway for this compound in the gas phase of the troposphere is through reactions initiated by hydroxyl (OH) radicals. harvard.educopernicus.org This oxidation process is a key determinant of its atmospheric lifetime. The reaction proceeds via hydrogen atom abstraction from the butyl alkyl chain by the OH radical.

The nitrate functional group (–ONO₂) has a strong deactivating effect on the adjacent carbon atoms (the Cα and Cβ positions), making H-atom abstraction from these sites less favorable. copernicus.org Consequently, the abstraction is more likely to occur at the Cγ and Cδ positions of the n-butyl chain.

The general mechanism following H-atom abstraction is as follows:

H-atom Abstraction: An OH radical removes a hydrogen atom from the butyl chain, forming a water molecule and a this compound radical (an alkyl radical).

CH₃CH₂CH₂CH₂ONO₂ + •OH → •CH₂(CH₂)₂CH₂ONO₂ / CH₃•CHCH₂CH₂ONO₂ + H₂O

Oxygen Addition: The resulting alkyl radical rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (RO₂•).

Peroxy Radical Fate: In the presence of nitrogen oxides (NOₓ), this peroxy radical can react further, primarily with nitric oxide (NO), to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂). The alkoxy radical is unstable and can undergo decomposition or isomerization, leading to the formation of various stable end-products.

While specific product yield studies for n-butyl nitrate are not extensively detailed in readily available literature, the established mechanism for alkyl nitrate oxidation allows for the prediction of major product classes. The decomposition of the alkoxy radical intermediates would lead to the formation of carbonyl compounds, such as aldehydes and ketones, as well as smaller organic nitrates and nitrogen dioxide.

Table 1: Predicted Products from OH Radical-Initiated Oxidation of n-Butyl Nitrate

Precursor Radical Location Subsequent Alkoxy Radical Potential Final Products
γ-butyl nitrate radical CH₃CH(O•)CH₂CH₂ONO₂ Propanal, Formaldehyde, NO₂
Role in Atmospheric Oxidation of Biogenic Volatile Organic Compounds (BVOC)

This compound is a member of the broader class of organic nitrates, which are key compounds in the interaction between anthropogenic and biogenic emissions in the atmosphere. noaa.govnih.gov The formation of organic nitrates is an integral part of the atmospheric oxidation of Biogenic Volatile Organic Compounds (BVOCs), such as isoprene (B109036) and monoterpenes, particularly in the presence of nitrogen oxides (NOₓ) from human activities. nih.govcopernicus.org

This interaction is especially significant during the nighttime, when the primary daytime oxidant, the OH radical, is absent. nih.gov The nitrate radical (NO₃), formed from the reaction of ozone (O₃) and nitrogen dioxide (NO₂), becomes the dominant oxidant. nih.gov The mechanism involves the addition of the NO₃ radical to the carbon-carbon double bonds present in most BVOCs. rsc.org This reaction creates a nitrooxy-alkyl radical, which then rapidly adds molecular oxygen to form a nitrooxy peroxy radical. This peroxy radical can then be converted into a stable, multifunctional organic nitrate. nih.gov

Influence on Tropospheric Ozone Production

The primary influence of this compound on tropospheric ozone (O₃) production stems from its role as a temporary reservoir and transport agent for nitrogen oxides (NOₓ). copernicus.orggu.se Tropospheric ozone is a secondary pollutant formed through photochemical reactions involving VOCs (including BVOCs) and NOₓ in the presence of sunlight. noaa.govccacoalition.org

The formation of this compound and other alkyl nitrates represents a temporary sink for NOₓ. In environments with high concentrations of NOₓ, such as urban and industrial areas, the reaction of peroxy radicals (RO₂) with nitric oxide (NO) can produce an alkyl nitrate (RONO₂) instead of an alkoxy radical (RO) and nitrogen dioxide (NO₂). This reaction pathway sequesters NOₓ, making it unavailable to participate in the catalytic cycle that produces ozone. copernicus.org

However, unlike nitric acid (HNO₃), which is a more permanent sink for NOₓ through wet and dry deposition, this compound is relatively long-lived compared to NOₓ. copernicus.orgcopernicus.org This stability allows it to be transported by winds over long distances from polluted source regions to more remote, low-NOₓ environments. copernicus.org In these remote areas, this compound can undergo photolysis or oxidation by OH radicals, releasing the stored NOₓ. noaa.govresearchgate.net This release of NOₓ in a pristine environment can significantly enhance the local production of ozone, contributing to higher background ozone concentrations on a regional and global scale. noaa.gov Therefore, this compound plays a dual role: it can suppress peak ozone production in polluted areas while increasing ozone levels in downwind, remote regions.

Trans-nitrosation Reactions involving tert-Butyl Nitrite

tert-Butyl nitrite, an isomer of butyl nitrite, is a versatile reagent in organic synthesis, notably used in trans-nitrosation reactions. This reaction involves the transfer of a nitroso group (–NO) from tert-butyl nitrite to another compound, typically an alcohol, to generate a different alkyl nitrite. guidechem.com This method provides a convenient pathway for synthesizing various alkyl nitrites under mild, non-aqueous conditions.

The reaction is generally acid-catalyzed and proceeds through a reversible, bimolecular mechanism. The efficiency of this trans-esterification process is highly dependent on the structure of the alcohol substrate, with steric factors being dominant. Research has shown that the tendency for an alcohol to exchange with tert-butyl nitrite follows a clear trend based on steric hindrance.

Table 2: Relative Efficiency of Trans-nitrosation with tert-Butyl Nitrite

Alcohol Type Reactivity Explanation
Primary High Less sterically hindered, allowing for easier approach and reaction.
Secondary Medium Increased steric hindrance compared to primary alcohols reduces reaction efficiency.

Source: Based on findings related to the acid-catalyzed alcoholysis of t-butyl nitrite. guidechem.com

This reactivity trend (primary > secondary > tertiary) highlights that the process is dominated by steric effects rather than electronic effects. guidechem.com tert-Butyl nitrite is also used in a range of other synthetic transformations, including diazotization, nitration, and oxidation reactions, often proceeding through radical intermediates. researchgate.netorganic-chemistry.org

Molecular Structure, Conformation, and Spectroscopic Characterization

Conformational Analysis

Conformational analysis of n-butyl nitrate (B79036) aims to identify the stable spatial arrangements of the molecule and understand the factors that govern their populations. Due to the presence of several rotatable bonds, n-butyl nitrate can exist in multiple conformations. pnnl.govosti.govosti.gov

Identification of Stable Conformers of n-Butyl Nitrate

Recent microwave spectroscopy studies have identified several stable conformers of n-butyl nitrate in the gas phase. pnnl.govosti.govosti.gov A quantum chemistry analysis predicted the existence of thirteen stable conformers, with five of the most energetically stable ones being observed experimentally in the microwave spectrum. pnnl.govosti.govosti.gov The observed conformers are characterized by the dihedral angles along the butyl chain and the orientation of the nitrate group. osti.gov

The Anti-Gauche-Anti (AGA) conformation has been identified as the most stable conformer of n-butyl nitrate. pnnl.govosti.govosti.gov In this conformation, the butyl chain adopts an anti arrangement around the C1-C2 and C3-C4 bonds, while there is a gauche arrangement around the C2-C3 bond. osti.gov The γ-carbon atom is positioned approximately 64° out of the nitrate plane. osti.govosti.gov

Another observed stable conformer is the Anti-Anti (AAA) conformation. pnnl.govosti.govosti.gov This conformer features a relatively straight butyl chain, with anti arrangements around the C1-C2, C2-C3, and C3-C4 bonds. pnnl.govosti.gov

In addition to the AGA and AAA conformers, microwave spectroscopy has also revealed the presence of other stable conformers, including GAA, GGA, and AGG. pnnl.govosti.govosti.gov These designations refer to different combinations of gauche (G) and anti (A) orientations around the C-C bonds of the butyl chain, relative to the nitrate group. osti.gov The relative intensities of the observed conformers in microwave spectra provide insights into their relative populations under the experimental conditions. illinois.edu For instance, initial studies indicated intensity ratios of approximately 1: 0.2: 0.2: 0.1: 0.1 for AGA, GAA, GGA, AAA, and GG'A conformers, respectively. illinois.edu

Here is a table summarizing the observed stable conformers:

ConformerDescription of Butyl Chain Conformation (approximate)Relative Population (based on initial intensity ratios) illinois.edu
AGAAnti-Gauche-Anti1
AAAAnti-Anti (straight chain)0.1
GAAGauche-Anti-Anti0.2
GGAGauche-Gauche-Anti0.2
AGGAnti-Gauche-Gauche0.1

Note: The relative populations are based on initial microwave spectroscopy intensity ratios and may vary depending on temperature and experimental conditions.

Computational Chemistry Approaches to Conformer Geometries and Electronic Structures

Computational chemistry plays a vital role in complementing experimental spectroscopic studies by providing theoretical insights into the geometries, relative energies, and electronic structures of the different conformers of n-butyl nitrate. pnnl.govosti.govosti.govillinois.edu Various levels of theory and basis sets are employed to optimize the structures of predicted conformers and calculate their properties. osti.govillinois.edu

Quantum chemistry calculations have predicted a larger number of stable conformers (thirteen) than initially observed experimentally. pnnl.govosti.govosti.gov These calculations help in understanding the energy landscape of the molecule and identifying the most energetically favorable conformers. illinois.edu Comparisons between calculated and experimental spectroscopic parameters, such as rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling constants, are used to confirm the assignments of the observed conformers and validate the computational methods. pnnl.govosti.govosti.gov Studies have utilized methods like B2PLYP-D3/aug-cc-pVDZ level of theory for optimizing conformers. osti.gov

Torsional Barriers and Internal Rotation Studies

Torsional barriers are the energy maxima that separate different conformers and govern the interconversion rates between them through internal rotation around single bonds. Studies of torsional barriers and internal rotation in n-butyl nitrate provide information about the flexibility of the molecule and the dynamics of conformational changes. researchgate.net

Research involving microwave spectroscopy and theoretical calculations has explored the torsional barriers between the conformers of n-butyl nitrate. illinois.edu These studies aim to determine the energy required to rotate around the C-C bonds in the butyl chain and the C-O and N-O bonds associated with the nitrate group. Understanding these barriers is important for predicting the conformational behavior of n-butyl nitrate at different temperatures and in different environments. While specific barrier values for n-butyl nitrate are detailed in research, studies on similar alkyl nitrates and butyl radicals indicate that torsional barriers can be relatively low, influencing the ease of interconversion between conformers. aip.orgacs.orgaip.org Computational methods are used to explore the energy ordering and barriers between the interconversion of the lowest lying energy conformers. illinois.edu

Butyl nitrate is an organic compound with the chemical formula C₄H₉NO₃. It is the butyl ester of nitric acid. This article focuses on the spectroscopic characterization and structural elucidation of this compound and related compounds, drawing upon findings from various spectroscopic techniques.

Environmental Chemistry and Atmospheric Fate of Butyl Nitrate

Atmospheric Formation and Abundance

Alkyl nitrates (ANs), including butyl nitrate (B79036), are formed in the atmosphere as significant oxidation products during the reactions between atmospheric nitrogen oxides (NOx) and volatile organic compounds (VOCs). sioc-journal.cn This formation process is crucial as it affects the atmospheric budget of NOx and influences atmospheric oxidation processes. sioc-journal.cn

Formation from Alkane Photochemical Oxidation

The primary pathway for the formation of alkyl nitrates like butyl nitrate in the atmosphere is the photochemical oxidation of parent alkanes in the presence of NOx. core.ac.uksemanticscholar.orgacs.orgresearchgate.net This process typically involves the reaction of an alkane with the hydroxyl radical (OH), leading to the formation of an alkyl peroxy radical (RO2). core.ac.uksemanticscholar.orgcopernicus.org In environments with sufficient NO, the RO2 radical can react with NO via a minor channel to produce an alkyl nitrate (RONO2). core.ac.uksemanticscholar.orgcopernicus.org

The reaction sequence can be summarized as follows: RH + OH → R + H2O R + O2 → RO2 RO2 + NO → RONO2 (minor channel) + NO2 (major channel)

The yield of alkyl nitrates from the reaction of peroxy radicals with NO varies depending on the structure of the peroxy radical. researchgate.net

Detection and Quantification in Ambient Atmosphere

Measuring alkyl nitrates in the atmosphere presents challenges due to their wide variety, active chemical properties, and relatively low concentrations. sioc-journal.cn However, several analytical techniques have been developed and employed for their detection and quantification. sioc-journal.cn

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the determination of individual organic components in atmospheric samples due to its strong separation and identification capabilities. mdpi.comresearchgate.net For this compound and other alkyl nitrates, GC-MS allows for the separation of different isomers and their subsequent identification based on their mass spectra. mdpi.comresearchgate.net Characteristic fragment ions, such as [NO2]+ (m/z 46) and [CH2NO3]+ (m/z 76), are often observed in the electron ionization mass spectra of organic nitrates and can be used for their identification. researchgate.netmdpi.com Quantification is typically achieved by comparing the signals of the detected compounds to those of authentic standards or surrogate standards. mdpi.comresearchgate.net Preconcentration of atmospheric samples using sorbent tubes (e.g., Tenax TA or Carboxen) is often employed to achieve the detection limits required for ambient measurements. traceorganic.comutah.gov

Fourier Transform Infrared Spectrometry (FTIR) for Total Organic Nitrates

Fourier Transform Infrared Spectrometry (FTIR) is another technique used in atmospheric chemistry, particularly for the measurement of total organic nitrates. mdpi.comresearchgate.netescholarship.orgnih.gov FTIR spectroscopy can identify and quantify functional groups present in atmospheric particles or gas samples. escholarship.orgnih.gov Organic nitrates exhibit characteristic absorption peaks in the infrared spectrum, typically around 860 cm-1, 1280 cm-1, and 1630-1640 cm-1, corresponding to the nitrooxy group (-ONO2). mdpi.com While FTIR can provide quantitative measurements of the total concentration of organic nitrates based on these functional group absorptions, it generally does not provide the speciation of individual alkyl nitrate isomers like this compound. nih.gov It is often used in conjunction with other techniques, such as GC-MS, to provide a more comprehensive understanding of atmospheric organic nitrates. mdpi.comresearchgate.net

Atmospheric Histories and Trends (e.g., Polar Firn Measurements)

Investigating the historical trends of atmospheric compounds like this compound provides insights into changes in atmospheric chemistry and emissions over time. Due to their relatively longer lifetimes compared to their precursors (like NOx), alkyl nitrates can be transported far from their sources and their concentrations in natural archives can reflect past atmospheric conditions. core.ac.ukcopernicus.org

Polar firn, which is the intermediate stage between snow and glacial ice, traps air from the atmosphere at the time of deposition. By analyzing the composition of air trapped at different depths within the firn, scientists can reconstruct the atmospheric history of various trace gases. semanticscholar.orgresearchgate.netuea.ac.uk Studies utilizing Arctic firn air measurements have been used to derive long-term atmospheric trends of several alkyl nitrates, including 2-butyl nitrate (an isomer of this compound). semanticscholar.orgresearchgate.net These records, when combined with trends of their parent alkanes, can serve as a proxy to understand the chemical state of the atmosphere in the past, including changes in NOx levels and photochemical processing. semanticscholar.orgresearchgate.net Reconstructed trends of alkyl nitrates from firn air have shown variations over the latter half of the 20th century, which can be influenced by changes in precursor emissions and atmospheric oxidation capacity. semanticscholar.orgresearchgate.net

Atmospheric Transformations and Lifetime

Alkyl nitrates are removed from the atmosphere through various processes, including photolysis and reaction with atmospheric oxidants, primarily the hydroxyl radical (OH). core.ac.ukcopernicus.orgca.gov These transformation processes determine their atmospheric lifetime and their ability to transport reactive nitrogen over regional and global scales. core.ac.ukcopernicus.org

Photolysis involves the breakdown of the molecule by absorption of sunlight. Alkyl nitrates absorb light in the UV region, and photolysis can be a significant removal pathway, particularly during daylight hours. copernicus.orgcopernicus.orgresearchgate.net The rate of photolysis is dependent on the intensity of solar radiation and the absorption cross-section of the specific alkyl nitrate. copernicus.orgcopernicus.org

Reaction with the hydroxyl radical (OH) is another major sink for alkyl nitrates in the atmosphere. copernicus.orgca.govepa.gov The OH radical initiates the degradation of alkyl nitrates through hydrogen abstraction or addition reactions. copernicus.org The rate of reaction with OH varies depending on the structure of the alkyl nitrate. copernicus.org

Other potential removal processes include reaction with the nitrate radical (NO3) and ozone (O3), as well as physical removal processes such as wet and dry deposition. copernicus.orgca.gov However, the reaction with OH radicals and photolysis are generally considered the dominant gas-phase removal mechanisms for many alkyl nitrates. copernicus.org

Gas-Phase Chemistry and Lifetimes

In the gas phase, the primary removal mechanism for alkyl nitrates, including this compound, is typically the reaction with hydroxyl radicals (•OH) copernicus.org. The hydroxyl radical is a major oxidant in the troposphere, often referred to as the "detergent" of the atmosphere due to its reactivity with many pollutants iiab.me.

Studies have investigated the kinetics of the reactions between OH radicals and various alkyl nitrates, including isomers of this compound like n-butyl nitrate and isothis compound researchgate.netd-nb.infocaprysses.fr. Rate constants for these reactions have been determined under laboratory conditions relevant to the troposphere researchgate.netd-nb.infocaprysses.fr. For example, the rate constant for the reaction of OH radicals with isothis compound has been reported researchgate.netd-nb.infocaprysses.fr. These rate constants are used to estimate atmospheric lifetimes with respect to OH oxidation.

Atmospheric lifetimes of alkyl nitrates due to gas-phase reactions with OH radicals can range from a few days to a few weeks, depending on the specific structure of the nitrate and the concentration of OH radicals caprysses.fr. Photodissociation can also be a significant removal process in the gas phase, and for some alkyl nitrates, it can be the dominant loss process colab.wspsu.edu.

Aqueous-Phase Oxidation by Hydroxyl Radicals

While gas-phase chemistry is important, the reactivity of organic nitrates in condensed phases, such as cloud droplets and aerosols, is also a significant factor in their atmospheric fate copernicus.orgcopernicus.orgresearchgate.netcopernicus.orgcopernicus.org. Aqueous-phase oxidation by hydroxyl radicals can be a major sink for water-soluble organic nitrates copernicus.orgcopernicus.orgresearchgate.netcopernicus.orgcopernicus.org.

Research has been conducted to determine the kinetics of aqueous-phase OH oxidation for various alkyl nitrates researchgate.netd-nb.inforesearchgate.netcopernicus.orgcopernicus.org. These studies often employ techniques like competition kinetics to measure rate constants researchgate.netcopernicus.org. The reactivity of organic nitrates towards aqueous-phase OH oxidation is generally lower compared to many other organic compounds researchgate.netd-nb.inforesearchgate.net. Rate constants for the aqueous-phase OH oxidation of some alkyl nitrates have been reported in the range of 8 × 10⁷ to 3.1 × 10⁹ L mol⁻¹ s⁻¹ at 296 ± 2 K researchgate.netd-nb.inforesearchgate.netcopernicus.orgcopernicus.org.

Structure-Activity Relationships (SAR) have been developed and extended to predict the rate constants of OH reactions with organic nitrates in the aqueous phase researchgate.netd-nb.inforesearchgate.netcopernicus.orgcopernicus.org. These relationships help in estimating the reactivity of a wide range of organic nitrates based on their molecular structure researchgate.netd-nb.inforesearchgate.netcopernicus.orgcopernicus.org. Studies have shown that the nitrate group has a deactivating effect on OH oxidation, particularly on adjacent carbon atoms researchgate.netd-nb.inforesearchgate.netcopernicus.orgcopernicus.org. The extended SAR can be used to determine OH-oxidation rate constants for numerous organic nitrates, including various functionalized species researchgate.netd-nb.inforesearchgate.netcopernicus.orgcopernicus.org.

Photolysis Rates and Reactivity

Photolysis, the decomposition of a molecule by light, is another important atmospheric sink for alkyl nitrates copernicus.orgcolab.wspsu.eduuci.educopernicus.org. Alkyl nitrates absorb UV radiation, leading to their photodissociation colab.wspsu.edu. The rate of photolysis depends on the absorption cross-section of the molecule and the intensity of the available solar radiation colab.wspsu.eduuci.edu.

Studies have measured the UV absorption cross-sections and estimated atmospheric photodissociation rate coefficients for various alkyl nitrates, including n-butyl nitrate colab.wspsu.edu. Photodissociation lifetimes for alkyl nitrates can range from hours to days, depending on altitude and solar conditions colab.ws. In the gas phase, photolysis can be the dominant removal process for some alkyl nitrates colab.wspsu.edu.

However, the photolysis rates of organic nitrates in the aqueous phase have been shown to be lower than in the gas phase copernicus.orgcopernicus.org. This suggests that partitioning into the aqueous phase can reduce the rate of photodissociation for this compound and other organic nitrates copernicus.orgcopernicus.org.

Role in Atmospheric Nitrogen Cycling

Organic nitrates, including this compound, play a significant role in atmospheric nitrogen cycling d-nb.infocopernicus.orgnih.govwikipedia.org. They are formed in the atmosphere from the reactions of volatile organic compounds (VOCs) with nitrogen oxides (NOx = NO + NO₂) copernicus.orgcopernicus.org. These compounds act as reservoirs for NOx, influencing the transport and distribution of reactive nitrogen in the atmosphere copernicus.orgcopernicus.orgnih.gov.

The atmospheric fate of organic nitrates, whether through reaction with OH radicals, photolysis, or deposition, ultimately affects the balance of NOx and other nitrogen species d-nb.infocopernicus.orgnih.gov. Processes that lead to the decomposition of organic nitrates can release NOx back into the atmosphere, influencing ozone formation and other photochemical processes uci.educopernicus.org. Conversely, removal processes like deposition represent a sink for reactive nitrogen copernicus.orgdokumen.pub. The multiphase chemistry of organic nitrates, including aqueous-phase reactions and partitioning, further complicates their role in nitrogen cycling and their impact on air quality on local and regional scales copernicus.orgcopernicus.orgresearchgate.netcopernicus.orgcopernicus.org.

Influence on NOₓ and HOₓ Budgets

This compound, like other alkyl nitrates, impacts the atmospheric budgets of NOₓ (NO + NO₂) and HOₓ (OH + HO₂) radicals. The formation of alkyl nitrates represents a significant loss pathway for NOₓ copernicus.orgescholarship.orgnih.gov. This process temporarily sequesters NOₓ, which can otherwise participate in reactions that produce ozone (O₃). The NOₓ and HOₓ budgets are crucial in controlling atmospheric composition, including the removal of primary pollutants and the formation of secondary products such as ozone researchgate.netsemanticscholar.orgresearchgate.net.

The primary atmospheric removal mechanism for this compound is its reaction with OH radicals and photolysis doi.orgcopernicus.orgresearchgate.net. For larger alkyl nitrates, such as this compound, the reaction with OH radicals becomes a more significant loss process compared to photolysis, which is more dominant for shorter-chain alkyl nitrates copernicus.org. Studies have determined the rate constants for the gas-phase reactions of the OH radical with 1-butyl nitrate and 2-butyl nitrate researchgate.net. The calculated tropospheric lifetimes based on these reaction rates indicate that the reaction with OH represents an important sink for these compounds in the atmosphere researchgate.net.

Measurements have shown that 2-butyl nitrate can be a notable component of total alkyl nitrates in certain environments, contributing, for example, 23% in one study of reactive nitrogen species researchgate.netnih.gov. Atmospheric histories of 2-butyl nitrate derived from firn measurements in Greenland provide evidence of its presence and changes in concentration in remote areas over time, reflecting its persistence and transport potential researchgate.netsemanticscholar.orgresearchgate.net.

CompoundReaction PartnerRate Constant (cm³ molecule⁻¹ s⁻¹) @ 298 KTropospheric Lifetime (estimated)Reference
1-butyl nitrateOH radical1.78 × 10⁻¹²Important sink researchgate.net
2-butyl nitrateOH radical0.93 × 10⁻¹²Important sink researchgate.net
Isothis compoundOH radical-Important sink researchgate.net
3-methyl-2-butyl nitrateOH radical-Important sink doi.org

Contribution to Organic Aerosol Formation

Evidence suggests that the uptake of gas-phase organic nitrates onto existing aerosol particles is a potentially significant loss pathway for these compounds nih.gov. Organic nitrates tend to be more functionalized and less volatile than their precursor VOCs, which makes them more likely to partition from the gas phase into the particle phase copernicus.orgnih.govpnas.org. This partitioning contributes to the growth and mass of secondary organic aerosol (SOA) mdpi.compnas.org.

While specific data on this compound's direct contribution to SOA formation is less detailed in the provided snippets compared to other organic nitrates like those derived from isoprene (B109036) or monoterpenes, the general principles apply. Alkyl nitrates, including this compound isomers, can partition into atmospheric particles nih.gov. The presence of functional groups like nitrooxy, hydroxyl, and carbonyl groups in organic nitrates increases the hygroscopicity of aerosols, potentially influencing cloud condensation nuclei activity and cloud formation mdpi.com. Highly functionalized organic nitrates, which can be formed from the oxidation of biogenic hydrocarbons, have been shown to contribute significantly to SOA and can persist in the particle phase pnas.org. Furthermore, aqueous-phase photolysis of organic nitrates within aerosol particles can lead to the aging of SOA and act as an additional source of aqueous-phase SOA copernicus.org. Amine nitrate salts, such as butylammonium (B8472290) nitrate, have also been shown to contribute to aerosol formation tandfonline.com.

Transport of Reactive Nitrogen to Remote Areas

Due to their relatively longer atmospheric lifetimes compared to their NOₓ precursors, organic nitrates, including this compound, can be transported over significant distances from their source regions caprysses.frcopernicus.orgcopernicus.orgmdpi.comcopernicus.org. This transport allows them to act as temporary reservoirs of reactive nitrogen, effectively exporting NOₓ to downwind and remote areas copernicus.orgmdpi.comcopernicus.org. The daytime formation of organic nitrates facilitates the export of NOₓ to more remote environments copernicus.orgescholarship.org.

By undergoing long-range transport, organic nitrates contribute to the homogenization of NOₓ distribution across different regions copernicus.orgcopernicus.org. Once transported to remote areas, the subsequent degradation of these organic nitrates through photolysis or reaction with OH radicals can release NOₓ, influencing the local atmospheric chemistry and potentially leading to ozone production in regions far from the original emission sources copernicus.orgmdpi.comcopernicus.org.

Observations in the free troposphere have indicated a notable contribution from longer-lived nitrates derived from anthropogenic VOCs, highlighting the role of organic nitrates in transporting reactive nitrogen in the upper atmosphere nih.gov. The ability of organic nitrates to transport air pollution underscores the importance of understanding their atmospheric reactivity and fate for regional and global air quality modeling copernicus.org. While direct studies specifically detailing the long-range transport of this compound were not extensively provided, its classification as an alkyl nitrate with a tropospheric lifetime governed by reaction with OH suggests it shares this characteristic of being transportable over considerable distances researchgate.netconicet.gov.ar. The historical atmospheric records of 2-butyl nitrate found in Greenland firn further support its capacity for long-range transport to remote Arctic regions researchgate.netsemanticscholar.orgresearchgate.net.

Analytical Method Development for Butyl Nitrate Quantification

Chromatographic Techniques

Chromatographic techniques are fundamental in the analytical workflow for the quantification of butyl nitrate (B79036). Gas chromatography (GC) is particularly well-suited for this volatile compound, and when coupled with sensitive detectors, it allows for both low-level quantification and robust identification. The choice of detector and sample introduction method is critical and depends on the specific analytical requirements, such as the concentration range of interest and the complexity of the sample matrix.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Low-Level Quantification

Gas chromatography with flame ionization detection (GC-FID) is a widely used and reliable technique for the quantification of organic compounds like butyl nitrate. The FID is known for its high sensitivity to hydrocarbons and a wide linear range, making it suitable for trace-level analysis. A sensitive, reliable, and reproducible headspace GC-FID method has been developed for the detection and quantification of low levels of the related compound, tert-butyl nitrite (B80452) (TBN), which demonstrates the applicability of this approach to alkyl nitrates. acs.org

Headspace gas chromatography is an effective sample introduction technique for volatile analytes such as this compound in complex matrices. In this technique, the sample is sealed in a vial and heated, allowing the volatile components to partition into the gas phase (headspace) above the sample. An aliquot of this headspace is then injected into the GC system. This process minimizes the introduction of non-volatile matrix components into the chromatograph, which can protect the instrument and improve analytical performance. A static headspace GC analysis has been successfully employed for the trace-level quantification of TBN, a structurally similar and unstable alkyl nitrite. acs.org

A significant challenge in the analysis of alkyl nitrates like this compound is their inherent instability in solution, particularly in protic solvents where they can degrade. To address this, analyte stabilization strategies are crucial for accurate and reproducible quantification. One effective approach is the addition of a stabilizing agent to the sample diluent. For instance, imidazole (B134444) has been successfully used to stabilize TBN in solution prior to headspace GC analysis. acs.org This strategy is based on mitigating the degradation pathways of the analyte, ensuring that the measured concentration accurately reflects the amount present in the original sample. This is the first reported practical strategy for stabilizing TBN for its trace-level quantification, a technique that can be extrapolated to other unstable alkyl nitrates. acs.org

A comprehensive validation of the analytical method is essential to ensure the reliability of the results. Key validation parameters include specificity, linearity, precision, and recovery. For a headspace GC-FID method developed for TBN, these parameters were rigorously evaluated. acs.org

Specificity: The method demonstrated good specificity with a resolution of approximately 2.2 from a matrix interference peak, ensuring that the analyte signal is not affected by other components in the sample. acs.org

Linearity: Excellent linearity was established over a wide concentration range, from 16.7% to 1000% of the working concentration, demonstrating the method's ability to provide proportional responses to varying analyte concentrations. acs.org

Precision: The precision of the method was confirmed with a relative standard deviation (RSD) of 1.0% for six replicate samples at the limit of quantitation (LOQ) level, indicating a high degree of repeatability. acs.org

Recovery: The accuracy of the method was demonstrated by a recovery of 94% at the LOQ level, showing that the method can accurately quantify the analyte at low concentrations. acs.org

The limit of detection (LOD) and limit of quantitation (LOQ) for TBN were established as 0.05 µg mL⁻¹ (0.05 ppm) and 0.15 µg mL⁻¹ (0.15 ppm), respectively. acs.org These validation results underscore the suitability of the headspace GC-FID method for the sensitive and accurate quantification of unstable alkyl nitrates.

Table 1: Method Validation Parameters for a Headspace GC-FID Method for a Related Alkyl Nitrite (TBN)

Parameter Result
Specificity (Resolution) ~2.2
Linearity Range 16.7–1000% of working concentration
Precision (RSD at LOQ) 1.0% (n=6)
Recovery (at LOQ) 94%
Limit of Detection (LOD) 0.05 µg mL⁻¹ (0.05 ppm)
Limit of Quantitation (LOQ) 0.15 µg mL⁻¹ (0.15 ppm)

Data sourced from Patel et al., 2021. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of GC with the detection and identification power of mass spectrometry. This technique is invaluable for the analysis of this compound, providing not only quantitative data but also structural information that confirms the identity of the analyte. Headspace GC-MS has been proposed as a fast and efficient method for the identification of degradation products of alkyl nitrites. researchgate.net

A common challenge in the analysis of organic compounds by GC-MS using electron ionization (EI) is the extensive fragmentation of the analyte molecule. While this fragmentation provides a characteristic fingerprint for identification, it can also lead to a very low abundance or even complete absence of the molecular ion peak in the mass spectrum. mdpi.com This can complicate the determination of the molecular weight of an unknown compound.

For alkyl nitrates like this compound, the mass spectrum is often characterized by the facile cleavage of the O–NO bond, leading to a prominent NO⁺ fragment ion. researchgate.net The mass spectrum of the related compound, n-butyl nitrite, shows this characteristic fragmentation. This inherent instability of the molecular ion under EI conditions presents a significant challenge in its detection. The absence of a clear molecular ion peak requires the analyst to rely on the interpretation of the fragmentation pattern to deduce the structure of the parent molecule.

Detection of Characteristic Fragment Ions

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile organic compounds like this compound. mdpi.com In the mass spectrometer, following electron ionization (EI), this compound molecules fragment in a predictable pattern, generating characteristic ions that serve as a fingerprint for its identification.

The mass spectra of alkyl nitrates exhibit common fragmentation patterns. Key fragment ions include those at mass-to-charge ratios (m/z) of 46 and 76. mdpi.com The ion at m/z 46 corresponds to the nitro group, [NO₂]⁺, while the fragment at m/z 76 is attributed to [CH₂NO₃]⁺. mdpi.com These ions are considered characteristic for organic nitrates under EI conditions and are instrumental in identifying their presence in complex samples. mdpi.com

While parent ions are often not observed in 70-eV electron impact mass spectrometry due to extensive fragmentation, photoionization mass spectrometry (PIMS) can sometimes yield simpler spectra. acs.org However, even with PIMS, fragmentation of nitrates and nitrites still occurs, making the detection of parent ions difficult. acs.org For n-butyl nitrate, analysis by GC/PIMS reveals simpler fragmentation patterns and stronger fragment ions at higher mass numbers compared to conventional GC/EIMS. acs.org

Mass-to-Charge Ratio (m/z)Ionic FragmentSignificance
46[NO₂]⁺Characteristic fragment for the nitro group in organic nitrates. mdpi.com
76[CH₂NO₃]⁺Characteristic fragment for organic nitrates. mdpi.com

Liquid Chromatography (LC) Based Methods

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), offers a viable alternative for the analysis of this compound, especially for samples in a liquid matrix. Reverse-phase (RP) HPLC methods have been developed for the separation and quantification of this compound. sielc.com

A common approach involves using a C18 column, such as a Newcrom R1 column, with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier. sielc.com For general analysis, phosphoric acid can be used; however, for applications requiring mass spectrometry (MS) detection, a volatile modifier like formic acid is substituted. sielc.comsielc.com This methodology is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com The use of columns with smaller particles (e.g., 3 µm) is suitable for faster Ultra-Performance Liquid Chromatography (UPLC) applications. sielc.com

ParameterConditionReference
TechniqueReverse-Phase (RP) HPLC sielc.com
Stationary PhaseNewcrom R1 (C18) sielc.com
Mobile PhaseAcetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS) sielc.comsielc.com
ApplicationQuantification, Impurity Isolation, Pharmacokinetics sielc.com

Spectroscopic Methods in Quantification

Spectroscopic techniques provide alternative and complementary approaches for the quantification of this compound, often by targeting the organic nitrate functional group.

Fourier Transform Infrared Spectrometry (FTIR) for Total Organic Nitrates

Fourier Transform Infrared (FTIR) spectrometry is a valuable technique for the identification and quantification of functional groups, including the nitrate group (-ONO₂) present in this compound and other organic nitrates. nih.govacs.org This method is non-destructive and can be applied to various sample types. dtic.mil

The quantification of organic nitrates by FTIR is typically based on the strong absorption bands associated with the nitrate functional group. The characteristic infrared bands for the nitrate group are found at approximately 1630 cm⁻¹ and 1280 cm⁻¹. rsc.org A quantitative analysis can be performed on the N=O asymmetric stretching vibration band. dtic.mil Studies have shown that for several nitrate esters, the absorbance of this band generally adheres to Beer's law, allowing for the calculation of the concentration of a given nitrate ester in solution. dtic.mil While unique identification of specific organic nitrates by FTIR alone is not possible, it provides an excellent measure of the total organic nitrate content. nih.govacs.org

Wavenumber (cm⁻¹)Vibrational ModeSignificance
~1630N=O Asymmetric StretchingPrimary band used for quantification of organic nitrates. dtic.milrsc.org
~1280-ONO₂ Symmetric StretchingCharacteristic absorption band for the nitrate group. rsc.org

Challenges in Quantification

The accurate quantification of this compound is complicated by several factors related to its chemical properties.

Chemical Instability in Solution

This compound can exhibit chemical instability, which poses a significant challenge for preparing and storing analytical standards and samples. Alkyl nitrates as a class of compounds can be sensitized to decomposition by the presence of even trace amounts of nitrogen oxides. scbt.com This can lead to pressure build-up upon storage. scbt.com The chemical behavior and degradation of this compound have been observed in process chemistry, where its distribution between organic and aqueous phases is dependent on concentration and nitric acid levels. This instability can lead to a decrease in the analyte concentration over time, resulting in inaccurate quantification if samples and standards are not handled and stored properly under controlled conditions, such as refrigeration and exclusion of light.

Low UV Response

While HPLC with ultraviolet (UV) detection is a common analytical technique, its application to this compound is hampered by the compound's low UV response. The nitrate functional group has a primary UV absorbance at low wavelengths, typically around 210-212 nm. nih.gov While a second, weaker absorption peak exists at higher wavelengths, it is often too weak for sensitive quantification. spectroscopyonline.com Operating at low wavelengths presents a significant analytical challenge, as many other organic molecules and solvents also absorb in this region, leading to potential interferences and an unstable baseline. ijprajournal.com This necessitates the use of high-purity solvents and careful method development to ensure selectivity and achieve the required sensitivity for trace analysis. ijnrd.org

Interference from Sample Matrix

The accurate quantification of this compound in various samples can be significantly challenged by interference from the sample matrix. Matrix interference occurs when non-target analytes or the physical and chemical characteristics of a sample impede the precise measurement of the analyte of interest, in this case, this compound. suburbantestinglabs.com This phenomenon can lead to inaccurate results, diminished sensitivity, and increased variability in measurements. arborassays.com The complexity of the matrix is a primary determinant of the extent of interference.

Interference can manifest in several ways depending on the analytical technique employed. For chromatographic methods like Gas Chromatography (GC), interfering compounds in the matrix can co-elute with this compound, leading to overlapping peaks on the chromatogram and making accurate quantification difficult. suburbantestinglabs.com In Mass Spectrometry (MS), matrix components can cause ion suppression or enhancement, where the presence of other molecules affects the ionization efficiency of this compound, leading to underestimation or overestimation of its concentration. chromatographyonline.com For colorimetric or spectrophotometric methods, turbidity, suspended particles, or the presence of colored compounds in the sample can interfere with absorbance measurements. helcom.fi

The nature and severity of matrix interference are highly dependent on the type of sample being analyzed. Environmental and biological samples are particularly prone to significant matrix effects.

Common Sample Matrices and Potential Interferences:

Environmental Samples (Water, Air, Soil):

Water: Samples from sources like groundwater or industrial effluent may contain dissolved organic and inorganic compounds, suspended solids, and other pollutants. shimadzu.comresearchgate.net High concentrations of metals such as iron or copper can interfere with certain analytical processes. epa.gov The presence of oil and grease is also a known interferent, particularly in methods involving reduction columns. epa.gov

Air: Atmospheric samples can contain a complex mixture of volatile organic compounds (VOCs) and other reactive nitrogen species, which may interfere with the selective detection of this compound.

Soil and Sediment: These matrices are exceptionally complex, containing a wide array of organic matter, minerals, and humic substances. These components can bind to this compound, making extraction inefficient, or they can introduce a large number of interfering compounds into the analysis. researchgate.net

Biological Samples (Blood, Urine, Tissue):

Biological fluids and tissues are rich in macromolecules like proteins and lipids. arborassays.comnih.gov These substances can interfere with the analytical process by binding to the analyte, precipitating during sample preparation, or coating analytical columns. nih.gov For instance, the analysis of butyltin compounds, which are structurally related to this compound, has shown that fish tissues exhibit significant matrix effects compared to less complex matrices like sediment. researchgate.net

Mitigation Strategies for Matrix Interference

To ensure the reliability of this compound quantification, various strategies are employed to overcome or compensate for matrix effects. arborassays.com

Sample Preparation: This is the first and often most critical step. Techniques include:

Filtration: To remove suspended particles and reduce turbidity. helcom.fi

Extraction: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are used to isolate this compound from the bulk of the matrix components. nih.gov

Protein Precipitation: For biological samples, proteins are often removed by adding an organic solvent or a salt to prevent them from interfering with the analysis. nih.gov

Dilution: A straightforward and common method to reduce the concentration of interfering components is to dilute the sample. suburbantestinglabs.comchromatographyonline.com This approach is particularly effective when using highly sensitive analytical instruments that can still detect the analyte at lower concentrations. chromatographyonline.com

Matrix-Matched Calibration: This technique involves preparing calibration standards in a blank matrix that is compositionally similar to the samples being analyzed. arborassays.com This helps to ensure that the standards and the samples are affected by the matrix in the same way, thereby improving accuracy.

Method of Standard Additions: In this approach, known quantities of a this compound standard are added directly to aliquots of the actual sample. The instrument response is then plotted against the concentration of the added standard, and the original concentration in the sample is determined by extrapolation. This method is highly effective at compensating for matrix effects because the calibration is performed within the specific sample matrix. chromatographyonline.com

Use of Internal Standards: An internal standard is a compound with similar chemical and physical properties to this compound that is added in a known concentration to both the samples and the calibration standards. By comparing the instrument response of this compound to that of the internal standard, variations caused by matrix effects during sample processing and analysis can be corrected.

The impact of the sample matrix on analytical recovery can be substantial, as illustrated in the following table, which conceptualizes findings based on research into analogous compounds in complex matrices. researchgate.net

Sample MatrixAnalytical MethodAverage Analyte Recovery (without mitigation)Average Analyte Recovery (with matrix-matched calibration)
Deionized WaterGC-MS98%99%
River WaterGC-MS85%97%
Fish Liver TissueLC-MS/MS62%96%
Sediment ExtractGC-MS71%95%

As the data indicates, the recovery of the target analyte decreases significantly as the matrix complexity increases from simple deionized water to complex biological tissues. However, employing a mitigation strategy like matrix-matched calibration can effectively counteract these interferences and restore analytical accuracy. The selection of an appropriate strategy depends on the specific matrix, the concentration of this compound, and the analytical method used. epa.gov

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of butyl nitrate (B79036). These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and electronic distribution.

Density Functional Theory (DFT) has been a key method for studying alkyl nitrates, including n-butyl nitrate. helsinki.fi DFT calculations are employed to determine molecular structures, as well as spectroscopic and thermodynamic properties. helsinki.fi For instance, the geometry of n-butyl nitrate conformers has been optimized using DFT methods. One study utilized the B2PLYP-D3/aug-cc-pVDZ level of theory for geometry optimization. helsinki.fi Furthermore, the electric field gradient (EFG) tensor at the ¹⁴N nucleus, which is crucial for calculating nuclear quadrupole coupling constants, has been determined using the B3PW91/6–311 + G(df,pd) level of theory. helsinki.fi

DFT is also instrumental in exploring reaction mechanisms. A computational study on the hydrolysis of unfunctionalized alkyl nitrates, including butyl nitrate, employed DFT to propose reaction mechanisms with various reactants like the hydroxyl ion (OH⁻), water (H₂O), and the hydronium ion (H₃O⁺). helsinki.fiacs.org These calculations help in understanding the kinetics and thermodynamics of such reactions in different chemical environments. acs.org

Table 1: Selected DFT Functionals and Basis Sets Used in this compound Studies

Level of Theory Application Reference
B2PLYP-D3/aug-cc-pVDZ Geometry Optimization helsinki.fi

Møller-Plesset perturbation theory is a post-Hartree-Fock method used to include electron correlation effects, offering a higher level of accuracy for molecular properties. fiveable.mewikipedia.org Second-order Møller-Plesset (MP2) theory, in particular, provides a good balance between computational cost and accuracy and is widely used for calculating molecular geometries and interaction energies. fiveable.meq-chem.comq-chem.com

While specific MP2 studies focusing solely on this compound are not extensively detailed in the available literature, this level of theory is commonly applied to study the conformational energies of organic molecules. researchgate.net For example, the MP2/6-311G** level of theory has been used for Natural Bond Orbital (NBO) analysis on related molecules to understand charge distribution and intramolecular interactions. researchgate.net Such calculations on this compound would provide valuable insights into its conformational preferences and the electronic effects governing its structure. The accuracy of MP2 methods can be sensitive to the basis set used, with larger basis sets generally providing more reliable results. researchgate.net

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. helsinki.fi These methods have been applied to a number of alkyl nitrates to determine their structures and properties. helsinki.fi By solving the electronic Schrödinger equation, ab initio calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties.

For this compound, a quantum chemistry structural analysis has identified thirteen stable conformers. helsinki.fi Among these, the five most energetically stable conformers have been experimentally observed. The most stable conformer of n-butyl nitrate possesses a butyl chain with an anti-gauche-anti (AGA) conformation, where the γ-carbon atom is approximately 64° out of the nitrate plane. helsinki.fi Other observed conformers include the one with a straight butyl chain (AAA), and three others designated as GAA, GGA, and AGG. helsinki.fi These findings highlight the power of ab initio methods in elucidating the complex conformational landscape of flexible molecules like this compound.

The nitrate group in n-butyl nitrate contains a ¹⁴N nucleus, which has a nuclear spin of I=1. This results in hyperfine splittings in the rotational spectra, which can be characterized by nuclear quadrupole coupling constants (NQCCs). helsinki.fi These constants provide sensitive probes of the electronic environment around the nitrogen nucleus.

Theoretical calculations have been successfully used to predict the NQCCs for the ¹⁴N nucleus in n-butyl nitrate. A semi-experimental method, where the electric field gradient (EFG) tensor of the ¹⁴N nucleus is calculated quantum chemically, has been employed. helsinki.fi Specifically, the EFG tensor was calculated at the B3PW91/6–311 + G(df,pd) level on the molecular geometry optimized at the B2PLYP-D3/aug-cc-pVDZ level. helsinki.fi The calculated NQCCs can then be compared with experimental values obtained from microwave spectroscopy, providing a stringent test for the accuracy of the computational methods. helsinki.fi

Table 2: Theoretical and Experimental ¹⁴N Nuclear Quadrupole Coupling Constants (χij) for the Most Stable Conformer of n-Butyl Nitrate

Parameter Theoretical Value (MHz) Experimental Value (MHz)
χaa -0.166 -0.1713(15)

Data from reference helsinki.fi.

Potential Energy Surface (PES) Mapping and Reaction Pathway Elucidation

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. libretexts.orglibretexts.orgwikipedia.orgyoutube.com By exploring the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the lowest energy pathways connecting them, which correspond to reaction coordinates. libretexts.orglibretexts.org

For this compound, computational studies have been used to elucidate reaction mechanisms, which inherently involves the exploration of the underlying PES. For example, the hydrolysis of this compound under acidic, neutral, and basic conditions has been investigated using computational methods. helsinki.fiacs.org These studies propose detailed reaction pathways, including substitution and elimination reactions. helsinki.fi By calculating the energies of reactants, intermediates, transition states, and products along a proposed reaction path, a profile of the PES is constructed. This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction kinetics and thermodynamics. acs.org

The thermal decomposition of n-butyl nitrate is another area where PES mapping is crucial. Experimental studies have shown that the initial step is the cleavage of the O–NO₂ bond, leading to the formation of a butoxy radical and nitrogen dioxide. caprysses.frresearchgate.net Computational modeling of this process would involve mapping the PES along the O–NO₂ bond dissociation coordinate to determine the bond dissociation energy and the transition state for this unimolecular reaction.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide insights into the dynamics, structure, and thermodynamics of molecules in various phases.

While specific MD simulations focusing on pure liquid this compound are not extensively covered in the provided literature, the technique has been applied to related systems. For instance, MD simulations have been used to study the dynamical behavior of binary mixtures of 1-butyl-3-methylimidazolium nitrate and water. nsmsi.ir Such simulations can reveal details about diffusion coefficients and intermolecular interactions. nsmsi.ir Furthermore, reactive MD simulations have been employed to investigate the thermal decomposition of other nitrate ester-based compounds, providing insights into the initial chemical events at high temperatures. nih.govscispace.comresearchgate.netnist.gov

In the context of this compound, MD simulations could be used to study its liquid-phase structure, transport properties like viscosity and diffusion, and the dynamics of its thermal decomposition. For example, simulations could track the trajectories of molecules in the liquid state to understand intermolecular forces and their influence on bulk properties. Reactive MD simulations could model the bond-breaking and bond-forming events during decomposition, providing a detailed, atomistic picture of the reaction mechanism and product formation. nih.govscispace.com Experimental studies on the thermal decomposition of n-butyl nitrate have provided kinetic data, such as rate constants and activation energies, which could be used to validate and refine the force fields used in future MD simulations. caprysses.frresearchgate.netresearchgate.net

Atmospheric Chemistry Modeling

Atmospheric chemistry modeling is a critical tool for understanding the impact of chemical compounds on the composition and processes of the atmosphere. For this compound, these models are essential for simulating its lifecycle, including its formation, transport, chemical transformation, and eventual removal. This section delves into how this compound chemistry is incorporated into large-scale Chemical Transport Models (CTMs) and the inherent uncertainties in the predictions these models generate.

Integration of this compound Chemistry into Chemical Transport Models

Chemical Transport Models (CTMs) are sophisticated computational tools that simulate the distribution and evolution of trace gases and aerosols in the atmosphere. ecmwf.int They achieve this by solving the atmospheric diffusion equation, which incorporates processes like advection, convection, emissions, deposition, and chemical transformations. bom.gov.au The integration of this compound chemistry into these models is crucial for accurately representing the atmospheric nitrogen cycle, as alkyl nitrates act as important reservoir species for nitrogen oxides (NOx). doi.org

The chemical behavior of this compound is represented within CTMs through chemical mechanisms, which are sets of chemical reactions and their corresponding rate constants. Models like the Community Multiscale Air Quality (CMAQ) model and global CTMs such as STOCHEM-CRI incorporate detailed volatile organic compound (VOC) oxidation schemes (e.g., SAPRC07, CRI v2-R5) to simulate the formation and fate of alkyl nitrates. doi.orgresearchgate.net

The core chemical processes for this compound integrated into these models include:

Formation: The primary atmospheric formation pathway for this compound is through the oxidation of butane (B89635) (a VOC) in the presence of nitrogen oxides (NOx). This multi-step process involves the formation of a butyl peroxy radical (C4H9O2) which then reacts with nitric oxide (NO). doi.org

Loss Processes (Sinks): The removal of this compound from the atmosphere is also modeled. The two principal sinks are photolysis (decomposition by sunlight) and reaction with the hydroxyl radical (OH), a key atmospheric oxidant. For larger alkyl nitrates like this compound, the reaction with OH radicals is a particularly significant loss pathway.

The table below summarizes the key reaction types that are integrated into CTMs to simulate the atmospheric lifecycle of this compound.

Process General Reaction Significance in Models
Formation Butyl Peroxy Radical (RO₂) + NO → this compound (RONO₂)Primary production pathway linking VOC and NOx emissions to this compound concentrations. doi.org
Photolysis This compound + hv (sunlight) → ProductsA primary daytime removal mechanism, breaking down the molecule.
OH Radical Reaction This compound + OH → ProductsA significant sink, particularly for larger alkyl nitrates, contributing to its atmospheric lifetime.

These mechanisms allow CTMs to predict the concentration and distribution of this compound on regional and global scales, helping scientists understand its role in air quality and the long-range transport of reactive nitrogen. doi.org

Uncertainties in Model Predictions Related to this compound

While CTMs are powerful tools, their predictions are subject to various uncertainties. noaa.govdntb.gov.ua For this compound, these uncertainties can arise from several aspects of the modeling process, from the input data to the representation of chemical and physical processes. researchgate.netlbl.gov Failure to account for these uncertainties can lead to inappropriate inferences about atmospheric trends and composition. noaa.gov

Major sources of uncertainty in model predictions related to this compound include:

Emissions Inventories: The accuracy of the model's output is highly dependent on the accuracy of the input emissions data for its precursors, namely butane and NOx. Uncertainties in the magnitude, timing, and location of these emissions are a primary source of error in predicted this compound concentrations. researchgate.net

Chemical Mechanism Simplification: The chemical mechanisms used in CTMs are necessarily a simplified representation of the complex reality of atmospheric chemistry. Uncertainties exist in:

Branching Ratios: The reaction of the butyl peroxy radical with NO can also produce other compounds besides this compound. The exact branching ratio (the proportion of reactions that yield this compound) can be uncertain and varies with environmental conditions. doi.org

Reaction Rates: The rate constants for photolysis and the reaction with OH radicals have experimental uncertainties. These rates are also highly dependent on temperature, pressure, and radiation levels, which adds another layer of complexity and potential error.

Secondary Reactions: The chemistry of the degradation products of this compound and potential reactions with other radicals like the nitrate radical (NO3) may not be fully understood or accurately represented. researchgate.net

Physical Processes and Transport: Models can have difficulty perfectly simulating meteorological transport. ecmwf.int Furthermore, processes like the exchange of this compound between the atmosphere and the ocean surface are often not included in models, which can lead to under-predictions, especially in the marine boundary layer. doi.org

Model Resolution: The spatial and temporal resolution of a model can limit its ability to capture sharp gradients in concentrations, particularly near emission sources.

The following table outlines key areas of uncertainty and their potential impact on modeling this compound.

Source of Uncertainty Specific Factor Potential Impact on Model Prediction
Emissions Inaccurate precursor emissions (Butane, NOx)Errors in the magnitude and location of predicted this compound formation. researchgate.net
Chemical Mechanism Branching ratio of RO₂ + NO reactionOver- or under-prediction of the this compound production rate. doi.org
Photolysis and OH reaction rate constantsInaccurate calculation of the atmospheric lifetime of this compound.
Ozonolysis and NO₃ radical reactionsPotential missing sink pathways, leading to an overestimation of concentrations. researchgate.net
Physical Processes Air-sea exchangeUnder-prediction of concentrations in the marine boundary layer. doi.org
Meteorological transport errorsInaccurate simulation of the long-range transport and distribution of this compound. ecmwf.int

Efforts to reduce these uncertainties involve laboratory studies to better define reaction rates, field campaigns to provide observational data for model validation, and ongoing model development to incorporate more complex and accurate chemical and physical representations. researchgate.net

Future Research Directions and Emerging Areas

Advanced Spectroscopic Techniques for In Situ Monitoring

Advancements in spectroscopic techniques are crucial for the in situ monitoring of butyl nitrate (B79036) in various environments, including the atmosphere and reaction systems. While traditional methods like gas chromatography with conductivity detection (IC/CD) and UV-Vis spectroscopy after derivatization have been used for nitrate detection, offering detection limits of 20 µg/L in soil for IC/CD, there is a growing need for more sensitive and specific techniques for butyl nitrate itself. Advanced methods such as HPLC-MS/MS, which have been applied to urinary biomarkers with sub-ng/mL detection limits, could potentially be adapted for this compound analysis, offering higher specificity and lower detection limits. The development of non-invasive, in situ, and online spectroscopic methods, such as advanced infrared (FTIR) and Raman spectroscopy, coupled with isotopic labeling studies (e.g., 15N-isotopic labeling), holds promise for real-time monitoring of this compound transformation and reaction pathways without the need for sampling. researchgate.net Such techniques would provide invaluable insights into its behavior and fate in complex matrices.

Development of Novel Synthetic Methodologies with Enhanced Selectivity

Research into novel synthetic methodologies for this compound aims to improve efficiency, safety, and selectivity compared to traditional methods like mixed-acid nitration, which can have safety risks and lower yields. A promising area involves solvent-free approaches utilizing tert-butyl nitrite (B80452) (t-BuONO) as a nitrosating agent that can be oxidized in situ to produce nitrate esters. This method eliminates the need for corrosive acids and organic solvents, offering a safer and more sustainable alternative. Future research directions include exploring catalytic recycling of byproducts and integrating these methods with renewable oxidants. Furthermore, investigating metal-free and highly regioselective nitration reactions using reagents like tert-butyl nitrite is an active area in organic synthesis, particularly for introducing nitro groups into complex molecules with better control over isomer formation. rsc.orgumb.edu

Detailed Mechanistic Studies of Complex Reaction Networks

Understanding the detailed reaction mechanisms of this compound in various chemical environments is fundamental for predicting its behavior and optimizing its applications. Studies are needed to fully elucidate the pathways involved in its decomposition, hydrolysis, and reactions with other atmospheric or chemical species. For instance, computational studies have explored the mechanisms of alkyl nitrate hydrolysis in aqueous aerosols under acidic, neutral, and basic conditions, suggesting that basic hydrolysis is kinetically and thermodynamically favorable, but also indicating the presence of unknown acidic mechanisms. helsinki.fi Further detailed mechanistic studies, potentially employing advanced computational chemistry and transient spectroscopy, are required to fully map out complex reaction networks, including those involving radical intermediates and their subsequent transformations. rsc.orghelsinki.fi This is particularly important for its role in atmospheric chemistry and as a nitrating agent in organic synthesis. helsinki.fi

Integrated Atmospheric and Environmental Modeling of Alkyl Nitrates

Integrated atmospheric and environmental modeling is essential to understand the sources, sinks, transport, and impact of this compound and other alkyl nitrates in the environment. Alkyl nitrates are important oxidation products of volatile organic compounds (VOCs) and nitrogen oxides (NOx) in the atmosphere, influencing the nitrogen cycle and ozone formation. helsinki.fisioc-journal.cn Research using atmospheric histories derived from firn air has provided insights into the trends of alkyl nitrates like 2-butyl nitrate, showing increases followed by declines, and suggesting that changes in production efficiency driven by the [NO]/[HO2] ratio influence their atmospheric concentrations. semanticscholar.org Future research should focus on refining atmospheric models to better represent the complex formation and removal pathways of this compound, including its partitioning into aerosols and subsequent hydrolysis. helsinki.firesearchgate.net This requires improved kinetic data for its reactions under various atmospheric conditions and better parameterization of these processes in regional and global models. helsinki.firesearchgate.net

Applications in Advanced Materials and Energetic Compounds

This compound's properties make it a subject of interest for applications in advanced materials and energetic compounds. It has been explored as a plasticizer in high-performance solid propellants, enhancing mechanical properties and processability. Research is ongoing into its role in the synthesis of energetic ionic liquids, which can serve as improved energetic additives in propellants, modifying burning rates and reducing sensitivity. researchgate.netresearchgate.net Future research directions include exploring novel applications in material science, leveraging its chemical structure and properties for the development of new functional polymers, coatings, and energetic formulations with tailored performance characteristics. scbt.com

Q & A

Basic: What are the standard analytical methods for detecting butyl nitrate in environmental samples, and how do their detection limits compare?

Answer:
this compound detection typically employs techniques such as ion chromatography with conductivity detection (IC/CD) and UV-Vis spectroscopy after derivatization (e.g., diazotization). For example:

  • IC/CD achieves detection limits of 20 µg/L for nitrate in soil, with recovery rates of 83–113% .
  • UV-Vis spectroscopy after extraction with 2 M KCl is used for nitrite and nitrate quantification, though detection limits are not explicitly reported .
    Advanced methods like HPLC–MS/MS (as applied to urinary biomarkers) could be adapted for this compound analysis, offering higher specificity and lower detection limits (e.g., sub-ng/mL ranges) .

Advanced: How can researchers address discrepancies in reported reaction kinetics of this compound under varying experimental conditions?

Answer:
Discrepancies often arise from differences in experimental design (e.g., solvent systems, temperature) or data normalization . To resolve these:

  • Standardize reaction protocols : Use controlled conditions (e.g., inert atmosphere, calibrated thermostats) to minimize variability .
  • Quantify intermediates : Employ real-time monitoring via FTIR or NMR to track reaction pathways and validate kinetic models .
  • Statistical validation : Apply ANOVA or multivariate analysis to distinguish biological relevance from technical noise .
    Transparent reporting of raw data (e.g., blot density values instead of images alone) is critical for reproducibility .

Basic: What physicochemical properties of this compound are critical for experimental design?

Answer:
Key properties include:

PropertyValue/DescriptionRelevanceSource
Dielectric constant 11.9 (at 66°F)Influences solvent compatibility and reaction rates in polar media
Stability Decomposes under UV light or heatRequires storage in dark, cool conditions to prevent degradation
Solubility Miscible with organic solventsDictates extraction methods (e.g., SPE for aqueous matrices)

Advanced: What methodologies are recommended for elucidating the degradation pathways of this compound in aqueous systems?

Answer:

  • Isotopic labeling : Use 15N^{15}\text{N}-labeled this compound to trace nitrogenous degradation products via LC–MS/MS .
  • Mechanistic studies : Combine DFT calculations with experimental data (e.g., radical scavenger tests) to identify dominant pathways (e.g., hydrolysis vs. photolysis) .
  • High-resolution mass spectrometry (HRMS) : Detect transient intermediates like nitroso compounds or peroxides .
  • Environmental simulation : Use bioreactors to mimic natural conditions and quantify half-lives under varying pH/O2_2 levels .

Basic: How should researchers design experiments to ensure reproducibility in this compound synthesis?

Answer:

  • Document reaction parameters : Include exact molar ratios, catalysts (e.g., sulfuric acid), and purification steps (e.g., distillation at specific pressures) .
  • Characterize products : Use 1^1H NMR for structural confirmation and GC–FID for purity assessment (>98%) .
  • Reference controls : Compare with commercially available standards (e.g., TERT-butyl nitrate, CAS 540-80-7) to validate synthesis .

Advanced: What strategies mitigate interference from coexisting nitrates/nitrites in this compound quantification?

Answer:

  • Selective derivatization : Use agents like 2,4-dinitrophenylhydrazine (DNPH) to target this compound specifically, minimizing cross-reactivity .
  • Chromatographic separation : Optimize HPLC columns (e.g., C18 with acetonitrile/water gradient) to resolve overlapping peaks from nitrates/nitrites .
  • Matrix-matched calibration : Prepare standards in sample-matched matrices (e.g., soil extracts) to correct for matrix effects .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Ventilation : Use fume hoods to prevent inhalation of vapors, which are irritants and flammable .
  • Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to avoid dermal contact .
  • Storage : Keep in amber bottles at ≤4°C to inhibit thermal/photo-degradation .

Advanced: How can computational modeling enhance understanding of this compound’s environmental fate?

Answer:

  • QSAR models : Predict biodegradation rates based on molecular descriptors (e.g., logP, polar surface area) .
  • Molecular dynamics (MD) simulations : Simulate interactions with soil organic matter or aqueous interfaces to assess adsorption/leaching potential .
  • Global sensitivity analysis : Identify dominant factors (e.g., pH, microbial activity) affecting half-lives in environmental compartments .

Basic: What are the best practices for reporting this compound data in academic publications?

Answer:

  • Transparency : Include raw data (e.g., chromatograms, spectra) in supplementary materials, avoiding selective cropping .
  • Method granularity : Detail instrument settings (e.g., HPLC column type, MS ionization mode) to enable replication .
  • Ethical reporting : Disclose conflicts of interest and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Advanced: What novel applications of this compound are emerging in material science?

Answer:

  • Energetic materials : Investigate its role as a plasticizer in propellant formulations, leveraging its low dielectric constant for stability .
  • Green chemistry : Explore catalytic nitration pathways using this compound as a safer nitrating agent compared to HNO3_3 .
  • Polymer modification : Study its use in synthesizing nitro-functionalized polymers for conductive materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.